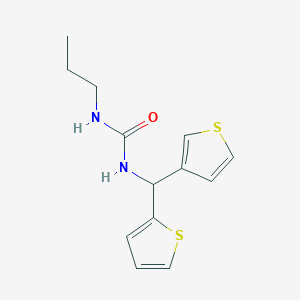

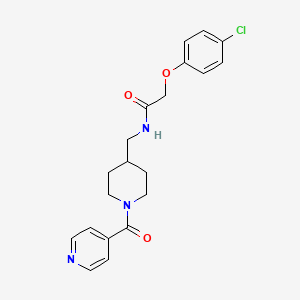

![molecular formula C7H7NO3S2 B2751296 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid CAS No. 303150-84-7](/img/structure/B2751296.png)

3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid” is a chemical compound with the CAS Number: 303150-84-7 . It has a molecular weight of 217.27 . The compound is used in proteomics research .

Molecular Structure Analysis

The compound has a linear formula of C7H7NO3S2 . The InChI Code is 1S/C7H7NO3S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H2,8,9)(H,10,11) . This indicates the compound contains seven carbon atoms, seven hydrogen atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms .Physical And Chemical Properties Analysis

The compound has a melting point range of 231-235 degrees Celsius . It’s recommended to store the compound at a temperature between 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Cyclic β-Amino Acids

A novel method combining sulfanyl radical addition–cyclization with the conversion of a phenylsulfanylmethyl group to a carboxyl group has been developed for constructing cyclic β-amino acids. This approach, utilizing thiophenol in the presence of AIBN, facilitates the practical synthesis of amino acids like 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, highlighting its significance in advancing amino acid synthesis techniques (O. Miyata et al., 2002).

Xenobiotic Degradation

Research on Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid as its sole carbon, nitrogen, and sulfur source, sheds light on microbial pathways for the degradation of sulfanilic acid and potentially related compounds. This organism's complete genome sequence reveals versatile catabolic routes for numerous aromatic xenobiotics, offering insights into bioremediation of environmental pollutants (B. Hegedűs et al., 2017).

Ligation Chemistry in Peptide/Protein Synthesis

The utility of sulfanylmethyl-installed dimethylaminopyridine in peptide synthesis demonstrates its effectiveness as a thiol additive for native chemical ligation. Its application in the synthesis of cyclic peptides underlines its importance in peptide and protein research, offering a versatile tool for constructing complex peptide structures (Kento Ohkawachi et al., 2020).

Palladium-Catalyzed Perarylation

The palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, resulting in the cleavage of C-H bonds and decarboxylation, provides a pathway to tetraarylated products. This method's efficiency in synthesizing complex aromatic compounds has implications for materials science and organic synthesis (Masaya Nakano et al., 2008).

Synthesis of Biologically Relevant Compounds

The synthesis and characterization of thiophene-containing aromatic diamines and their polymerization with sulfur-containing dianhydrides to produce polyimides underscore the role of sulfur-containing compounds in developing materials with high refractive indices, thermal resistance, and optical transparency. Such research highlights the material science applications of sulfur-containing organic compounds (Namiko Fukuzaki et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-amino-2-oxoethyl)sulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRWGPDXLOBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1SCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

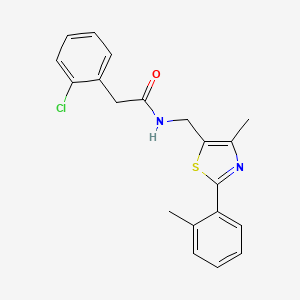

![2-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2751215.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2751218.png)

![1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2751220.png)

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylbenzyl)propanamide](/img/structure/B2751228.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751229.png)

![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)